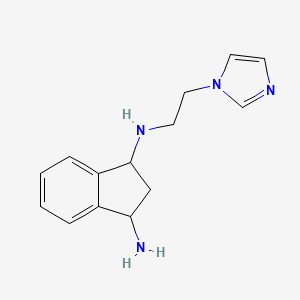
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole-containing compounds are known for their broad range of chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazole-containing compounds typically involves the formation of the imidazole ring through various methods. One common approach is the reaction of glyoxal with ammonia, which was the first synthesis method for imidazole . Other methods include the use of different starting materials and catalysts to achieve the desired product. The specific synthetic route for 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine would involve the appropriate selection of reagents and conditions to form the imidazole ring and attach it to the indene-diamine structure.
Industrial Production Methods
Industrial production of imidazole-containing compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can modify the imidazole ring or other parts of the molecule.
Substitution: N-alkylation and other substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents like dimethyl carbonate for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation of imidazole can produce N-alkylimidazoles, which have various applications in organic synthesis .
科学研究应用
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine has several scientific research applications, including:
作用机制
The mechanism of action of 3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other imidazole-containing molecules, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine is unique due to its specific structure, which combines the imidazole ring with an indene-diamine moiety. This unique structure may confer distinct chemical and biological properties compared to other imidazole-containing compounds .
属性
IUPAC Name |
3-N-(2-imidazol-1-ylethyl)-2,3-dihydro-1H-indene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-13-9-14(12-4-2-1-3-11(12)13)17-6-8-18-7-5-16-10-18/h1-5,7,10,13-14,17H,6,8-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJQXGXXNHKQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1NCCN3C=CN=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)
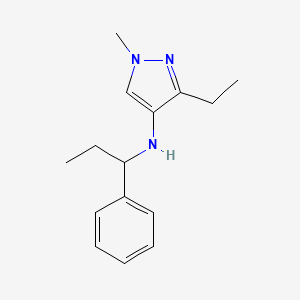
![2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
![3-ethyl-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6644057.png)
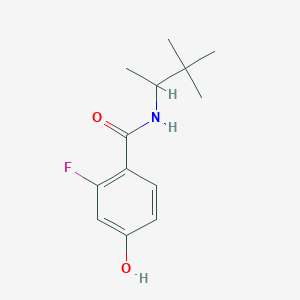
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-bromo-1-methyl-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrrole-2-carboxamide](/img/structure/B6644069.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
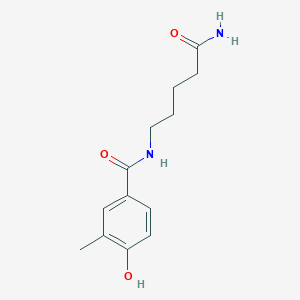
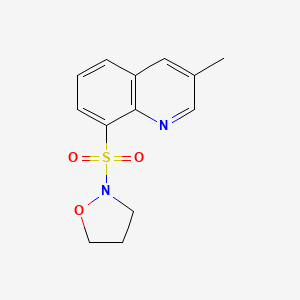
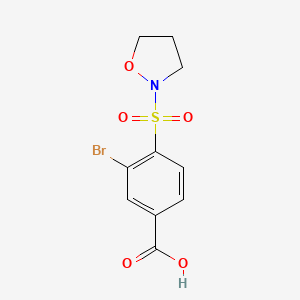
![4-[[3-(3-Fluorophenyl)cyclobutyl]amino]pentan-2-ol](/img/structure/B6644135.png)
